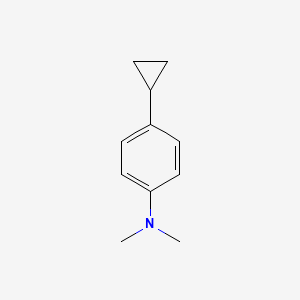

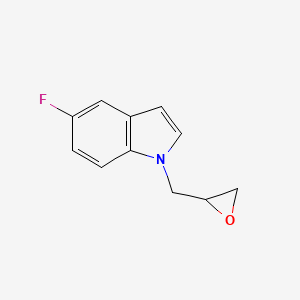

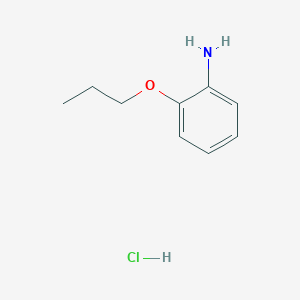

N-(4-Aminophenyl)-2-(3-fluorophenoxy)acetamide

Vue d'ensemble

Description

N-(4-Aminophenyl)-2-(3-fluorophenoxy)acetamide, also known as 4-Amino-2-fluorophenoxyacetic acid (AFA) is a small molecule inhibitor of the enzyme tyrosine kinase. Tyrosine kinase is an enzyme involved in the regulation of cellular processes, such as cell growth and metabolism. AFA has been studied extensively in the laboratory and is currently being explored as a potential therapeutic agent for a variety of diseases.

Applications De Recherche Scientifique

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a compound related to N-(4-Aminophenyl)-2-(3-fluorophenoxy)acetamide, is utilized as an intermediate in the synthesis of antimalarial drugs. Research by Magadum and Yadav (2018) demonstrated the chemoselective monoacetylation of the amino group of 2-aminophenol, employing Novozym 435 as a catalyst. This study emphasizes the importance of selecting appropriate acyl donors and optimizing reaction conditions in the synthesis of pharmacologically relevant intermediates.

Antioxidant Activity of Phenolic Compounds

Research into phenolic compounds, such as the study by Dinis, Maderia, and Almeida (1994), explored their role as inhibitors of lipid peroxidation and as peroxyl radical scavengers. These findings highlight the potential for developing antioxidant therapies, possibly offering a context for studying this compound in similar capacities.

Impurity Determination in Pharmaceutical Analysis

The determination of impurities in pharmaceuticals is critical for drug safety. A method developed for the quantification of 4-aminophenol impurities in paracetamol by Forshed, Andersson, and Jacobsson (2002) using proton nuclear magnetic resonance spectroscopy exemplifies the analytical techniques applicable in assessing the purity and safety of drug formulations, relevant to the study and quality control of this compound.

Synthesis and Biological Activity

The synthesis and biological activity of derivatives related to this compound, as investigated by Rani et al. (2014) for anticancer, anti-inflammatory, and analgesic properties, demonstrate the potential pharmaceutical applications of such compounds. This research underscores the significance of structural modifications in enhancing biological activity and therapeutic potential.

Herbicidal Activity of Acetamide Derivatives

The study on N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides by Wu et al. (2011) showcases the herbicidal applications of acetamide derivatives. This research suggests a route for exploring this compound and related compounds in agricultural sciences.

Propriétés

IUPAC Name |

N-(4-aminophenyl)-2-(3-fluorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c15-10-2-1-3-13(8-10)19-9-14(18)17-12-6-4-11(16)5-7-12/h1-8H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQAJUPEJYFLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Europium;(Z)-3-hydroxy-1,3-bis[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]prop-2-en-1-one](/img/structure/B1644126.png)

![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B1644144.png)

![N-{[(3-nitrophenyl)amino]carbonyl}glycine](/img/structure/B1644166.png)